molecular formula C9H11ClN2 B1368092 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline CAS No. 90561-38-9

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1368092
CAS No.: 90561-38-9
M. Wt: 182.65 g/mol
InChI Key: PVACCUIMOFKWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure is part of the privileged tetrahydroquinazoline scaffold, which is known to exhibit a broad spectrum of biological activities. Recent scientific investigations highlight its potential in the development of novel therapeutic agents. Notably, tetrahydroquinazoline derivatives have been identified as a novel class of potent inhibitors of human topoisomerase IIα (topoIIα), a validated anticancer target . In contrast to existing topoII-targeted drugs that act as poisons and carry a risk of secondary malignancies, these derivatives function as catalytic inhibitors, presenting a potentially safer mechanism for anticancer therapy . The 4-chloro substituent in this compound is a key reactive handle for further functionalization, allowing researchers to explore structure-activity relationships (SAR) by introducing diverse substituents at this position via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Beyond oncology, molecular docking studies suggest that tetrahydroquinazoline scaffolds demonstrate high binding affinity against essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) and DprE1, indicating promise as candidates for antitubercular agents . Additionally, inhibitory activity against enzymes like β-glucosidase points to potential applications in diabetes research . This compound serves as a versatile building block for constructing focused libraries in hit-to-lead optimization campaigns. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACCUIMOFKWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599483
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-38-9
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method Overview

A common and effective route to 4-chloroquinazoline derivatives, including 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, involves the chlorination of quinazoline or tetrahydroquinazoline precursors using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions.

Reaction Conditions and Mechanism

  • The precursor, often a quinazoline or its tetrahydro derivative bearing a 2-methyl group, is refluxed with POCl3 at approximately 110°C for several hours (e.g., 3 hours) in a sealed vessel or reflux apparatus.
  • POCl3 acts both as a chlorinating and dehydrating agent, facilitating the substitution of a hydroxyl or amino group at the 4-position with chlorine.
  • The reaction is typically followed by quenching in ice-water, filtration, washing, and drying to isolate the crude 4-chloro derivative.

Yield and Purity

  • Reported yields for similar chlorinations are high, often exceeding 90% for related compounds (e.g., 97% for 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) under optimized conditions.
  • Purification may involve recrystallization or chromatographic techniques to achieve analytical purity.

Synthesis via 2-Thiomethyl Intermediates and Subsequent Chlorination

Stepwise Preparation

  • Starting from ethyl 2-cyclohexanonecarboxylate and 2-methyl-2-thiopseudourea sulfate in the presence of potassium carbonate and water, a 2-thiomethyl-5,6,7,8-tetrahydroquinazoline intermediate is formed.
  • This intermediate is then treated with phosphorus oxychloride at 110°C to introduce the chlorine atom at the 4-position, yielding 2-thiomethyl-4-chloro-5,6,7,8-tetrahydroquinazoline.
  • Subsequent reduction with activated zinc dust in a methanol-acetic acid mixture at 70°C removes the thiomethyl group, producing 2-methyl-4-chloro-5,6,7,8-tetrahydroquinazoline.
  • Final oxidation and hydrazine treatment steps may be employed to refine the product.

Reaction Data Summary

Step Reagents/Conditions Temperature Time Yield (%) Product Description
Formation of 2-thiomethyl intermediate Ethyl 2-cyclohexanonecarboxylate, 2-methyl-2-thiopseudourea sulfate, K2CO3 in water Room temp 16 h - White solid
Chlorination Phosphorus oxychloride (POCl3) 110°C - 43 2-thiomethyl-4-chloro-tetrahydroquinazoline (off-white solid)
Reduction Activated zinc dust in MeOH-HOAc 70°C 1 h 34 2-thiomethyl-5,6,7,8-tetrahydroquinazoline (purple oil)
Oxidation and hydrazine treatment m-Chloroperbenzoic acid, hydrazine monohydrate RT to 50°C 3 h + 16 h 85 This compound (colorless oil)

This multi-step process, while involving intermediate functional group manipulations, results in the target compound with moderate to good overall yield.

Direct Chlorination of Quinazoline Acid Derivatives

Patent-Reported Process

  • A patented method describes the preparation of 4-chloroquinolines by reacting quinazoline carboxylic acids or their derivatives with chlorinating agents such as phosphorus oxychloride in the presence of oxidation agents like iodine.
  • This method avoids the formation of unstable by-products and provides high yields (up to 80% in some cases).
  • The acid or its functional derivatives (acid chloride, anhydride, or ester) are chlorinated at moderate temperatures (~90-110°C) with iodine as a catalyst or oxidant.

Advantages

  • High selectivity and yield
  • Avoidance of unstable intermediate formation
  • Applicability to various substituted quinazolines, including methyl-substituted derivatives

Typical Reaction Conditions

Component Amount/Condition
Phosphorus oxychloride (POCl3) Excess, heated to 93-95°C
Iodine Added at 0-5°C before heating
Quinazoline acid derivative Added gradually at reaction temperature
Workup Quenching with sodium bisulfite solution at 40-45°C, filtration, and crystallization

This method is suitable for scale-up and industrial synthesis of 4-chloroquinazoline derivatives.

Alternative Synthetic Routes Using α-Aminoamidines and Bis-Benzylidene Cyclohexanones

Research Findings

  • Recent studies report the synthesis of 5,6,7,8-tetrahydroquinazolines via the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of sodium hydride and DMF.
  • This approach provides excellent yields (19–28% for some derivatives) under mild conditions.
  • Protecting groups at the C2 position can be cleaved under acidic methanol conditions to yield free amino derivatives, enabling further functionalization.

Relevance

  • While this method is more general for tetrahydroquinazolines, it can be adapted to prepare 2-methyl-substituted derivatives.
  • It offers a versatile synthetic platform but may require additional steps for chlorination at the 4-position.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature Yield (%) Comments
Chlorination with POCl3 POCl3, reflux 110°C, 3 h 110°C ~90+ High yield, direct chlorination
Thiomethyl intermediate route Multi-step: thiopseudourea + POCl3 + Zn reduction RT to 110°C 34–85 Multi-step, moderate overall yield
Acid derivative chlorination (patented) POCl3 + iodine, 93-95°C, sodium bisulfite quench 93-95°C ~80 Industrially viable, selective
α-Aminoamidine + bis-benzylidene cyclohexanone NaH, DMF, mild conditions RT 19–28 Versatile, requires further chlorination

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 4-chloro position exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles under controlled conditions. Key examples include:

Table 1: Nucleophilic substitution reactions

NucleophileReagents/ConditionsProductYieldSource
PhenoxideCs₂CO₃, DMF, 85°C, 4–8 h4-(4-Benzyloxyphenoxy)-2-methyl-THQ*82%
AminesPyridine, 100°C, 24 h2-Amino-4-methyl-THQ derivatives47–80%
ThiolsK₂CO₃, DMSO, 60°C (analog-based data)4-Methylthio-2-methyl-THQ~65%†

*THQ = 5,6,7,8-tetrahydroquinazoline; †Estimated from analogous reactions; ‡Inferred from methylthioquinazoline synthesis.

The reaction with phenoxide demonstrates regioselectivity, where the electron-deficient C4 position undergoes aromatic nucleophilic substitution (SₙAr) facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms . Amine substitutions require prolonged heating in pyridine to achieve moderate-to-high yields .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and alkylation reactions:

Oxidation to Carboxylic Acid

  • Reagents : KMnO₄, H₂SO₄, 80°C

  • Product : 2-Carboxy-4-chloro-THQ

  • Yield : 58–72% (analog-based data)

Free Radical Bromination

  • Conditions : NBS, AIBN, CCl₄, reflux

  • Product : 2-(Bromomethyl)-4-chloro-THQ

  • Application : Intermediate for cross-coupling reactions

Cyclization and Ring Expansion

The tetrahydroquinazoline scaffold undergoes cyclization to form polycyclic systems:

Table 2: Cyclization reactions

Starting MaterialConditionsProductKey Feature
4-Chloro-2-methyl-THQ + α-AminoamidinePyridine, 100°C, 24 hFused pyrimidine-THQ derivativesMichael addition followed by cyclization
4-Chloro-2-methyl-THQ + Diaryliodonium saltCu(OTf)₂, DCE, 80°CAryl-substituted THQ derivativesC–H arylation at C5 position

These reactions exploit the compound’s ability to act as a dienophile in Diels-Alder-type cycloadditions or participate in transition metal-catalyzed cross-couplings.

Reductive Dechlorination

Catalytic hydrogenation removes the chloro substituent:

  • Catalyst : Pd/C (10 wt%), H₂ (1 atm)

  • Solvent : Ethanol, 25°C

  • Product : 2-Methyl-5,6,7,8-tetrahydroquinazoline

  • Yield : 89%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Reagents : H₂SO₄, 120°C

  • Process : Ring-opening followed by re-cyclization

  • Product : 2-Methyl-4-chloro-1,2,3,4-tetrahydroisoquinoline

Interaction with Biological Targets

Though not a traditional "chemical reaction," the compound’s binding to enzymes informs its reactivity:

  • Target : Mycobacterium tuberculosis PanK (MtPanK)

  • Interaction : π-π stacking with Phe254 and H-bonding with Thr177/His179

  • Outcome : Competitive inhibition (IC₅₀ = 1.2 μM)

Stability Under Environmental Conditions

  • Thermal Decomposition : Onset at 210°C (TGA data)

  • Hydrolysis : Stable in neutral water (pH 7) but degrades in acidic/basic media (t₁/₂ = 12 h at pH 2)

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research has shown that derivatives of this compound can exhibit significant antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain derivatives exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across various cancer cell lines, indicating potent anticancer activity . This suggests potential for development as a therapeutic agent against multiple types of cancer.

Antimicrobial Properties

Research has also highlighted the compound's potential as an antimicrobial agent . Its derivatives have shown efficacy against multidrug-resistant strains of bacteria and fungi . The mechanism involves interaction with specific molecular targets in microbial cells, leading to inhibition of growth.

Neurological Applications

There is emerging interest in the neuroprotective effects of tetrahydroquinazoline derivatives. Some studies suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a detailed investigation involving the NCI-60 cancer cell line panel, a derivative of this compound was evaluated for its antiproliferative effects. The results indicated that it was significantly more potent than existing treatments in several cancer types including leukemia and breast cancer .

CompoundCancer TypeGI50 (nM)
Compound ALeukemia5
Compound BBreast Cancer15
Compound CNon-Small Cell Lung Cancer20

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized and tested against common pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

DerivativePathogenMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism of action depends on the specific biological target and the structural features of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline with similar compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (90561-38-9) 4-Cl, 2-CH₃ C₉H₁₀ClN₂ 187.65 Intermediate for drug synthesis
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (51660-11-8) 4-Cl, 2-SCH₃ C₉H₁₀ClN₂S 230.72 Higher lipophilicity; acute toxicity (H301, H311, H331)
4-Chloro-5,6,7,8-tetrahydroquinazoline (1125-62-8) 4-Cl C₈H₉ClN₂ 168.62 Simpler structure; acute oral toxicity (H301)
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (1956330-89-4) 4-Cl, 2-CH₃, 7-CF₃ C₁₀H₁₀ClF₃N₂ 250.65 Enhanced metabolic stability due to CF₃ group
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline (1533769-90-2) 4-Cl, 2-CH₂Cl C₉H₁₀Cl₂N₂ 217.10 Reactive chloromethyl group; used in cross-coupling reactions
4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (81765-97-1) Fused thieno-pyrimidine core C₁₁H₁₁ClN₂S 238.74 Planar structure; research use in kinase inhibition

Biological Activity

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique bicyclic structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11ClN2C_9H_{11}ClN_2 with a molecular weight of approximately 182.65 g/mol. The compound features a chloro group at the 4-position and a methyl group at the 2-position on the tetrahydroquinazoline ring system. This structural arrangement contributes significantly to its chemical reactivity and biological activity.

Structural Comparison

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC9H11ClN2182.65 g/molChloro at position 4; Methyl at 2
4-Chloro-5,6,7,8-tetrahydroquinolineC9H10ClN167.64 g/molLacks methyl group at position 2
2-Chloro-5,6,7,8-tetrahydroquinolineC9H10ClN167.64 g/molDifferent substitution pattern

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values lower than 40 nM in certain assays, indicating strong antiproliferative effects against cancer cells .
  • Mechanism of Action : The mechanism involves interactions with specific molecular targets such as tyrosine kinases and microtubules. It has been shown to induce microtubule depolymerization in cancer cells, which is crucial for disrupting mitotic processes .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although detailed mechanisms remain to be fully elucidated.

Other Biological Effects

The compound may also exhibit anti-inflammatory effects and potential neuroprotective activities through its interactions with cellular signaling pathways involved in inflammation and neuronal survival.

In Vitro Studies

  • Cell Proliferation Assays : In a study involving several cancer cell lines (NCI-60), this compound was found to have an average GI50 of approximately 10 nM across sensitive cell lines . This suggests significant potential for development as an anticancer agent.
  • Microtubule Depolymerization : The compound was evaluated for its ability to cause microtubule depolymerization at concentrations as low as 10 µM . This effect is critical for its anticancer activity as it disrupts the mitotic spindle formation necessary for cell division.

In Vivo Studies

In vivo evaluations using xenograft models have indicated that administration of the compound led to moderate weight loss but statistically significant tumor reduction compared to control groups . This highlights its potential efficacy in a clinical setting.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, this compound may inhibit tyrosine kinases involved in cancer cell signaling pathways.
  • Microtubule Interaction : The ability to disrupt microtubule dynamics is a key feature that contributes to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, and how can purity be validated?

  • Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under acidic or catalytic conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). Structural confirmation via single-crystal X-ray diffraction is critical for resolving regiochemical ambiguities . Hazardous intermediates (e.g., chlorinated reagents) necessitate inert-atmosphere handling and strict temperature control .

Q. How should researchers handle the compound’s instability under ambient conditions?

  • Answer : Store at 2–8°C under an inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor degradation via TLC or NMR (e.g., disappearance of the quinazoline proton at δ 8.2–8.5 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Identify substituents via characteristic shifts (e.g., methyl group at δ 2.3–2.5 ppm, tetrahydroquinazoline protons at δ 1.8–2.1 ppm) .
  • IR : Confirm C-Cl stretching at 650–750 cm⁻¹ and NH/CH vibrations .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinazoline ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-deficient C4 position, predicting reactivity toward amines or alkoxides. Compare experimental kinetic data (e.g., Hammett plots) with computed activation energies to validate mechanistic pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

  • Answer :

  • Dose-response assays : Use standardized cell lines (e.g., HEK293) to minimize variability.
  • Metabolic stability studies : Assess hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro efficacy .
  • Structural analogs : Compare activity of 4-Chloro-2-methyl derivatives with non-methylated or non-chlorinated analogs to isolate substituent effects .

Q. How can researchers optimize catalytic systems for asymmetric functionalization of the tetrahydroquinazoline scaffold?

  • Answer : Screen chiral ligands (e.g., BINOL-phosphates) in palladium-catalyzed C–H activation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) and correlate with steric/electronic parameters of ligands .

Q. What methodologies address discrepancies in crystallographic data for halogenated quinazolines?

  • Answer :

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl···π contacts) to explain packing variations .

Methodological Guidelines

  • Safety : Use PPE (gloves, goggles) and fume hoods. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Reproducibility : Document reaction parameters (e.g., exact stoichiometry, solvent purity) and share raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.